molecular formula C11H21O4P B14620586 Diethyl (diethylphosphanyl)propanedioate CAS No. 58334-32-0

Diethyl (diethylphosphanyl)propanedioate

Cat. No.: B14620586
CAS No.: 58334-32-0
M. Wt: 248.26 g/mol
InChI Key: HIGUKSUDIBGRQL-UHFFFAOYSA-N
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Description

Diethyl (diethylphosphanyl)propanedioate is an organophosphorus compound that features a phosphanyl group attached to a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (diethylphosphanyl)propanedioate can be synthesized through the alkylation of enolate ionsThis enolate ion then reacts with an alkyl halide, such as diethylphosphanyl chloride, to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (diethylphosphanyl)propanedioate undergoes several types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form phosphines.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Diethyl (diethylphosphanyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (diethylphosphanyl)propanedioate involves its ability to form stable carbon-phosphorus bonds. The phosphanyl group can interact with various molecular targets, including enzymes and receptors, through covalent bonding. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar backbone but lacks the phosphanyl group.

    Diethyl phosphonate: Contains a phosphonate group instead of a phosphanyl group.

    Diethyl acetoacetate: Similar structure but with a keto group instead of a phosphanyl group.

Properties

CAS No.

58334-32-0

Molecular Formula

C11H21O4P

Molecular Weight

248.26 g/mol

IUPAC Name

diethyl 2-diethylphosphanylpropanedioate

InChI

InChI=1S/C11H21O4P/c1-5-14-10(12)9(11(13)15-6-2)16(7-3)8-4/h9H,5-8H2,1-4H3

InChI Key

HIGUKSUDIBGRQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)P(CC)CC

Origin of Product

United States

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